

# theoretical vs. experimental properties of 4-Butylbenzyl alcohol

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## Compound of Interest

Compound Name: *4-Butylbenzyl alcohol*

Cat. No.: *B1594373*

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An In-depth Technical Guide to the Theoretical and Experimental Properties of **4-Butylbenzyl Alcohol**

## Introduction: Bridging Theory and Practice

**4-Butylbenzyl alcohol**, a substituted aromatic alcohol, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.<sup>[1][2]</sup> Its molecular architecture, featuring a hydroxyl group and a butyl-substituted benzene ring, provides a versatile scaffold for chemical modification. This guide offers a detailed exploration of **4-butylbenzyl alcohol**, contrasting its computationally derived theoretical properties with empirically determined experimental data. For researchers and drug development professionals, understanding this interplay is critical for predicting molecular behavior, designing synthetic routes, and ensuring the purity and identity of synthesized compounds.

## Part 1: Theoretical Profile - The Computational Blueprint

Theoretical properties are calculated based on the compound's two-dimensional structure using established computational algorithms. These values provide a foundational, predictive baseline for the molecule's physicochemical characteristics before it is ever synthesized or analyzed in a lab.

Computed Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O	PubChem[3]
IUPAC Name	(4-butylphenyl)methanol	PubChem[3]
Molecular Weight	164.24 g/mol	PubChem[3]
Exact Mass	164.120115130 Da	PubChem[3]
SMILES	CCCCC1=CC=C(C=C1)CO	PubChem[3]
InChIKey	CIDZDYAPPNMBIY- UHFFFAOYSA-N	PubChem[3]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	PubChem[3]
Predicted LogP (XLogP3)	2.9	PubChem[3]

These computational descriptors are invaluable for initial screening and modeling. For instance, the predicted LogP value of 2.9 suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability and absorption.

## Part 2: Experimental Verification - Laboratory Ground Truth

Experimental properties are the tangible, measured characteristics of a physical sample of the compound. These values serve to confirm the theoretical predictions and provide the real-world data necessary for process development and quality control.

Experimental Property	Value	Source
Physical State	Liquid	Guidechem[4]
Density	0.962 g/mL at 25°C	Guidechem[4]
Solubility	Soluble in alcohol, insoluble in water	ChemicalBook[1]

The close alignment between theoretical calculations (e.g., molecular weight) and experimental findings (e.g., mass spectrometry results) provides a high degree of confidence in the compound's identity and purity.

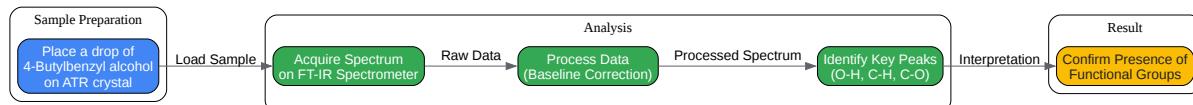
## Part 3: Spectroscopic Analysis - Confirming the Molecular Structure

Spectroscopy is the cornerstone of chemical analysis, providing an empirical fingerprint that validates the theoretical structure. The primary techniques used for a molecule like **4-butylbenzyl alcohol** are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).

### Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. For an alcohol, the most prominent and diagnostic signal is the O-H stretching vibration.[5]

- Expected Absorptions:
  - $\sim 3500\text{-}3300\text{ cm}^{-1}$  (Broad, Strong): O-H stretch from the alcohol group. The broadness is due to intermolecular hydrogen bonding.[5]
  - $\sim 3100\text{-}3000\text{ cm}^{-1}$  (Medium): Aromatic C-H stretch.
  - $\sim 2960\text{-}2850\text{ cm}^{-1}$  (Strong): Aliphatic C-H stretch from the butyl and benzyl  $\text{CH}_2$  groups.
  - $\sim 1600\text{ cm}^{-1}$  &  $\sim 1450\text{ cm}^{-1}$  (Medium): C=C stretching vibrations within the aromatic ring.
  - $\sim 1050\text{ cm}^{-1}$  (Strong): C-O stretch of the primary alcohol.



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Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR Analysis.

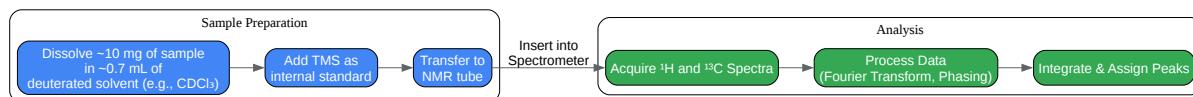
## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms.

- <sup>1</sup>H NMR Analysis:
  - ~7.1-7.3 ppm (4H, multiplet): Protons on the benzene ring.
  - ~4.6 ppm (2H, singlet): Protons of the benzylic methylene group (-CH<sub>2</sub>OH).
  - ~2.6 ppm (2H, triplet): Protons of the methylene group attached to the ring (-CH<sub>2</sub>-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>).
  - ~1.6 ppm (2H, multiplet): Protons of the second methylene group (-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>CH<sub>3</sub>).
  - ~1.3 ppm (2H, multiplet): Protons of the third methylene group (-CH<sub>2</sub>CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub>).
  - ~0.9 ppm (3H, triplet): Protons of the terminal methyl group (-CH<sub>3</sub>).
  - Variable (1H, broad singlet): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent-dependent. A D<sub>2</sub>O exchange experiment would cause this signal to disappear, confirming its identity.[5]

- $^{13}\text{C}$  NMR Analysis:

- ~140-142 ppm: Two aromatic carbons (the one bonded to the butyl group and the one bonded to the  $\text{CH}_2\text{OH}$  group).
- ~128-129 ppm: Two sets of equivalent aromatic carbons.
- ~65 ppm: The benzylic carbon (- $\text{CH}_2\text{OH}$ ).[5]
- ~35 ppm: The aliphatic carbon attached to the ring.
- ~33 ppm: The second aliphatic carbon.
- ~22 ppm: The third aliphatic carbon.
- ~14 ppm: The terminal methyl carbon.



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Caption: General Workflow for NMR Sample Preparation and Analysis.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments. For **4-butylbenzyl alcohol**, GC-MS is a common technique.

- Expected Molecular Ion ( $\text{M}^+$ ):  $\text{m/z} = 164$ .
- Key Fragmentation Peaks:

- m/z = 121: Loss of the propyl group ( $\bullet\text{C}_3\text{H}_7$ ), followed by rearrangement.
- m/z = 107: Loss of the entire butyl group ( $\bullet\text{C}_4\text{H}_9$ ).
- m/z = 91: The tropylion ion, a common fragment for benzyl derivatives, formed after loss of the butyl group and water.

The NIST Mass Spectrometry Data Center reports major peaks at m/z 121 and 107, which strongly corroborates the expected fragmentation pattern.[\[3\]](#)

## Part 4: Synthesis Protocol - Reduction of 4-Butylbenzaldehyde

A common and reliable method for preparing **4-butylbenzyl alcohol** is the reduction of the corresponding aldehyde, 4-butylbenzaldehyde. Sodium borohydride ( $\text{NaBH}_4$ ) is a mild and selective reducing agent suitable for this transformation.

Objective: To reduce the aldehyde functional group of 4-butylbenzaldehyde to a primary alcohol.

Materials:

- 4-Butylbenzaldehyde
- Sodium Borohydride ( $\text{NaBH}_4$ )
- Ethanol (or Methanol)
- 1 M Hydrochloric Acid (HCl)
- Diethyl Ether (or Ethyl Acetate)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, separatory funnel

### Step-by-Step Protocol:

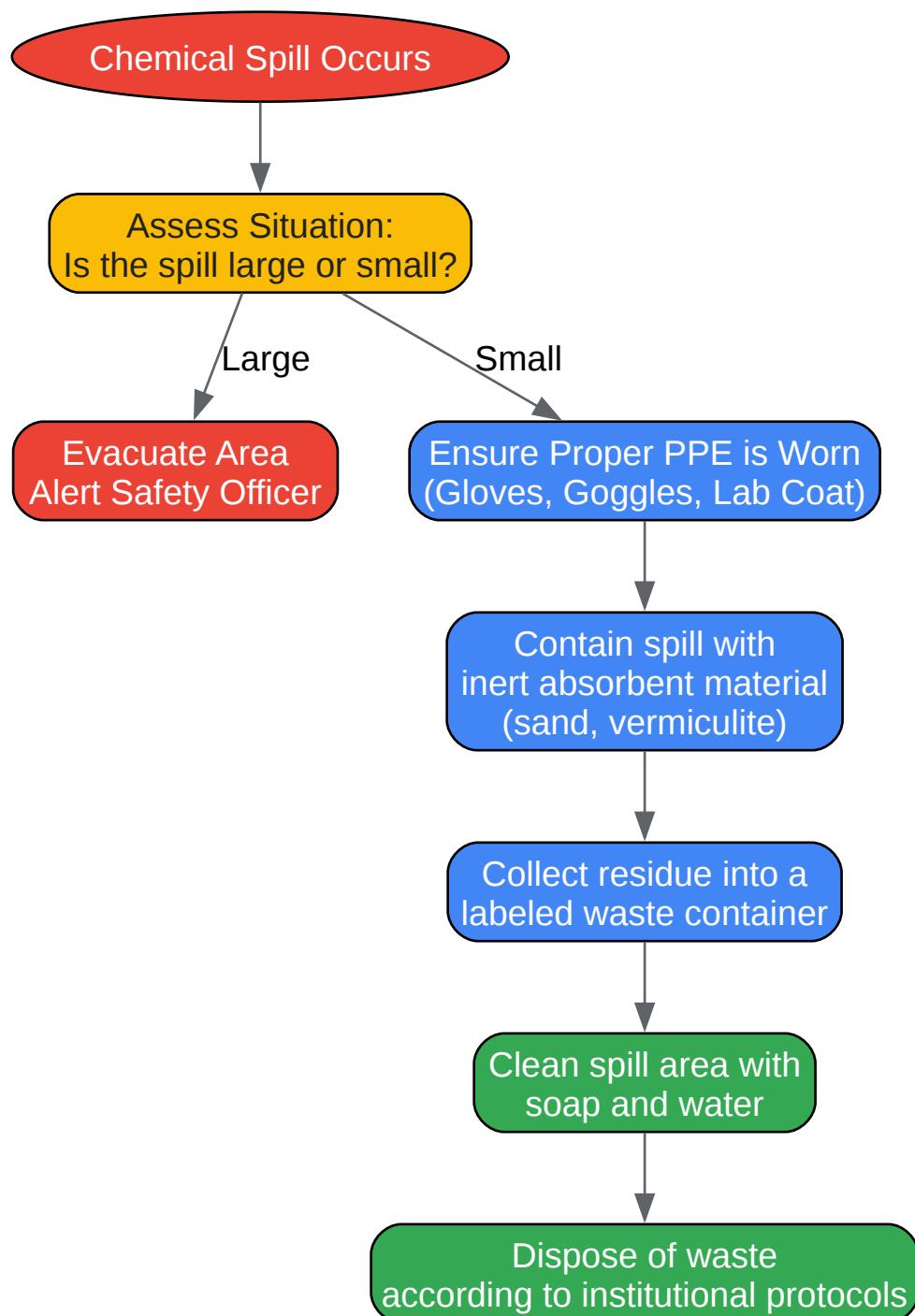
- Dissolution: In a round-bottom flask, dissolve 4-butylbenzaldehyde in an excess of ethanol at room temperature with stirring.
- Cooling: Place the flask in an ice bath to cool the solution to 0-5°C. This step is crucial to control the exothermic reaction with NaBH<sub>4</sub>.
- Reduction: Slowly add sodium borohydride in small portions to the stirred solution. The molar ratio of NaBH<sub>4</sub> to the aldehyde is typically around 0.5 to 1.0 equivalents.
- Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then remove it from the ice bath and let it stir for an additional 1-2 hours at room temperature.
- Quenching: Carefully quench the reaction by slowly adding 1 M HCl to neutralize the excess NaBH<sub>4</sub> and the resulting alkoxide.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3x volume of the reaction mixture).
- Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine to remove any acidic or aqueous impurities.
- Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude **4-butylbenzyl alcohol**, which can be further purified by column chromatography if necessary.

## Part 5: Safety and Handling

Proper handling of **4-butylbenzyl alcohol** is essential to ensure laboratory safety. The information is derived from its Safety Data Sheet (SDS).

- Hazards:
  - May cause respiratory irritation.[\[6\]](#)

- Causes skin irritation.[6]
- Causes serious eye irritation.[6]
- Handling Precautions:
  - Use only in a well-ventilated area.[6]
  - Wear protective gloves, clothing, and eye/face protection.[6][7]
  - Avoid breathing mist, vapors, or spray.[6]
  - Wash hands and any exposed skin thoroughly after handling.[6][7]
  - Keep containers securely sealed when not in use.[6]



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Caption: Logical Flowchart for Responding to a Chemical Spill.

## Conclusion

The characterization of **4-butylbenzyl alcohol** provides an excellent case study in the synergy between theoretical chemistry and experimental validation. Computational tools give us a robust, predictive framework for its properties, from molecular weight to lipophilicity. These predictions are then rigorously tested and confirmed through empirical data from physical measurements and spectroscopic analyses. The strong congruence between the calculated and measured data affirms the compound's structure and purity, providing the confidence required for its application in advanced scientific research and development.

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